
2-(3-氟苯基)嘧啶-5-羧酸
描述
“2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” is a compound with the molecular formula C11H7FN2O2 . It has a molecular weight of 218.18 g/mol . The IUPAC name for this compound is 2-(3-fluorophenyl)pyrimidine-5-carboxylic acid .
Synthesis Analysis
While specific synthesis methods for “2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” were not found, there are numerous methods for the synthesis of pyrimidines described in the literature . These methods often involve the reaction of β-aminoacrylates with 3-formyl (aza)indoles .Molecular Structure Analysis
The InChI string for “2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” is InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) . The Canonical SMILES string is C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” were not found, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 63.1 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 .科学研究应用
药物化学和癌症治疗
氟代嘧啶,如 5-氟尿嘧啶 (5-FU),已广泛用于癌症治疗。将氟原子结合到嘧啶环中会产生可以抑制核酸合成的化合物,从而减缓肿瘤生长。氟代嘧啶的应用超出了传统化疗的范围,对其合成的研究,包括放射性和稳定同位素,以研究代谢和生物分布,以及将其纳入 RNA 和 DNA 以进行生物物理和机理研究。最近的研究重点关注了被氟代嘧啶抑制的 RNA 修饰酶的新作用,这有助于其细胞毒性并扩大了在癌症治疗中的潜在应用 (Gmeiner, 2020).
光电材料
将嘧啶和喹唑啉片段结构性地结合到 π 扩展的共轭体系中已被认为对于创建新型光电材料非常有价值。这些材料用于电子设备、发光元件、光电转换元件和图像传感器。研究表明,这些化合物的多卤代衍生物对于生产具有显着电致发光特性的多取代荧光喹唑啉至关重要,突出了它们在制造有机发光二极管 (OLED) 材料(包括白色 OLED 和高效红色磷光 OLED)方面的潜力。该应用展示了氟代嘧啶在为技术领域开发先进材料方面的适应性 (Lipunova et al., 2018).
未来方向
While specific future directions for “2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid” were not found, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure–activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
属性
IUPAC Name |
2-(3-fluorophenyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-9-3-1-2-7(4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPNEVXAPRDVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662743 | |
| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933988-24-0 | |
| Record name | 2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
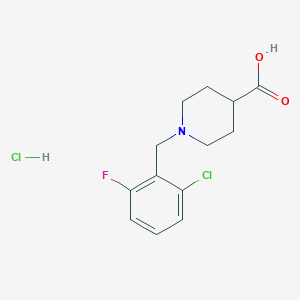

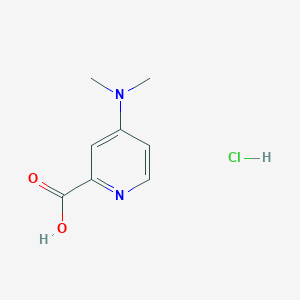
![tert-Butyl [3-(dimethylamino)propyl]carbamate](/img/structure/B1438066.png)
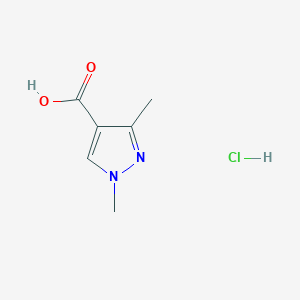
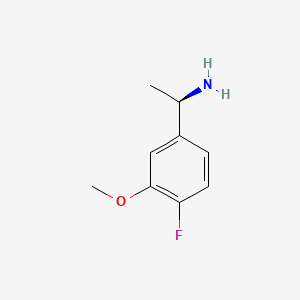
![2-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B1438070.png)
![{3-[4-(3-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1438072.png)
![3-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B1438073.png)
![3-(2-aminoethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1438074.png)
![2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1438075.png)
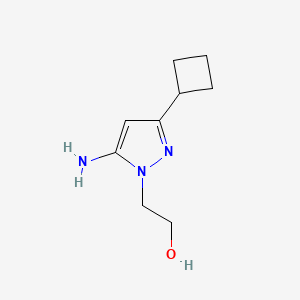
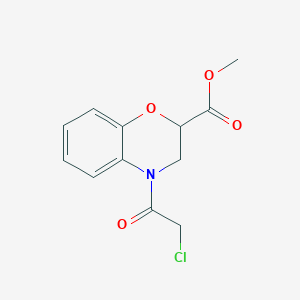
![6-Chloro-3-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1438080.png)
